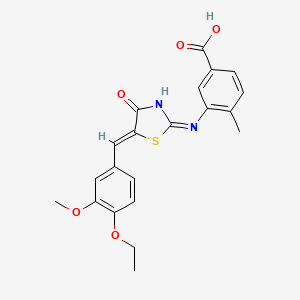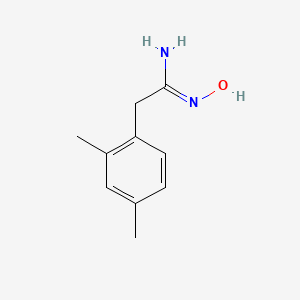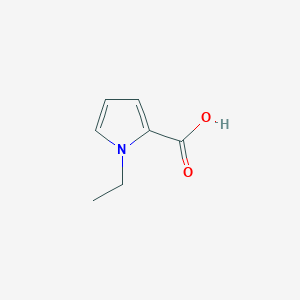![molecular formula C21H15F3N4O2S B2578106 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941897-29-6](/img/structure/B2578106.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H15F3N4O2S and its molecular weight is 444.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiasthma Agents
Research on triazolo[1,5-c]pyrimidines, a related class of compounds, has demonstrated their potential as mediator release inhibitors, which could be relevant in the context of asthma treatment. These compounds were synthesized through a series of chemical reactions starting from arylamidines, and their activity was evaluated using the human basophil histamine release assay. Key compounds from this research exhibited promising activity and were selected for further pharmacological and toxicological studies (Medwid et al., 1990).
Heterocyclic Compound Synthesis
A general route for synthesizing a novel class of pyridazin-3-one derivatives was established, showcasing the versatility of such compounds in medicinal chemistry. The synthesis involved reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of various heterocyclic derivatives. These compounds were characterized using analytical and spectroscopic methods, indicating their potential utility in developing new therapeutic agents (Ibrahim & Behbehani, 2014).
Anti-HAV Activity
Compounds derived from 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione were synthesized and evaluated for their antiviral activity against the hepatitis A virus (HAV). Some of these novel derivatives showed promising effects in reducing virus count, highlighting the therapeutic potential of pyridazine-based compounds in antiviral drug development (Shamroukh & Ali, 2008).
Insecticidal Applications
Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety explored their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies demonstrate the broader applicability of such compounds beyond medicinal uses, potentially contributing to agricultural pest management strategies (Fadda et al., 2017).
Anti-inflammatory Agents
Studies on the synthesis of heterocyclic systems fused to a thiophene moiety investigated their anti-inflammatory activity. Using citrazinic acid as a synthon, a series of pyridines, pyrimidinones, and oxazinones were synthesized. Pharmacological screening indicated that many of these compounds possess anti-inflammatory activity comparable to standard drugs, suggesting their potential in treating inflammatory conditions (Amr et al., 2007).
properties
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-7-3-2-4-8-13)27-28(20(18)30)11-16(29)26-15-10-6-5-9-14(15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZUIWUFNNTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


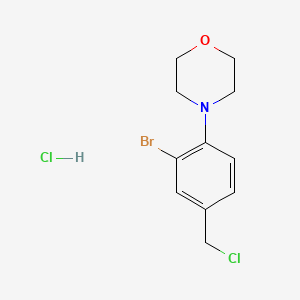
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)
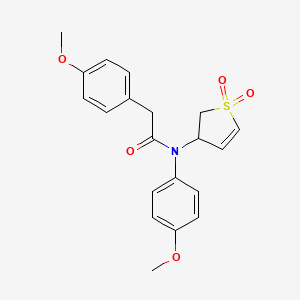
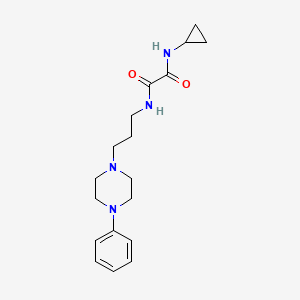
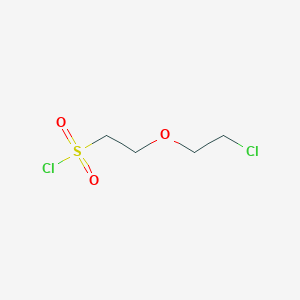
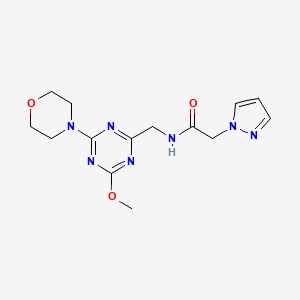
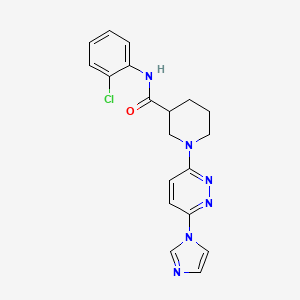


![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)
